molecular formula C20H20ClN3O4 B1426631 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1306738-30-6

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B1426631
CAS No.: 1306738-30-6
M. Wt: 401.8 g/mol
InChI Key: YBDHLYOJLCJEKL-UHFFFAOYSA-N
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Description

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

  • Novel derivatives of chloroacetyl-containing compounds have been synthesized for various scientific purposes. Yang Jing (2010) designed and synthesized N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation (Yang Jing, 2010).

Antimicrobial and Anticancer Applications

  • Compounds synthesized through reactions involving chloroacetyl derivatives have shown antimicrobial and anticancer activities. B. Mistry, K. R. Desai, and Sanket M. Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives with antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009). Additionally, A. Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, revealing growth inhibition in various cancer cell lines (Karaburun et al., 2018).

Analgesic and Anti-Inflammatory Applications

  • Synthesis of chloroacetamide derivatives has led to the discovery of compounds with potential analgesic and anti-inflammatory properties. P. Nayak et al. (2014) synthesized a compound exhibiting noticeable analgesic and anti-inflammatory activities (Nayak et al., 2014).

Central Nervous System Agents

  • Some chloroacetyl derivatives have been synthesized and evaluated as central nervous system (CNS) agents. S. Verma, Surendra Kumar, and Sushil Kumar (2017) synthesized a series of compounds evaluated for anxiolytic and skeletal muscle relaxant activity in mice (Verma, Kumar, & Kumar, 2017).

Environmental and Green Chemistry

  • The environmental impact of chloroacetamides, including their synthesis, has been studied. H. Weisshaar and P. Böger (1989) explored the chloroacetamide inhibition of fatty acid synthesis in green algae, highlighting the herbicidal properties of chloroacetamides (Weisshaar & Böger, 1989).

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-13-19(26)24-11-10-22-20(27)17(24)12-18(25)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,22,27)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDHLYOJLCJEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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